molecular formula C6H7N3OS B13619921 4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one

4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one

Cat. No.: B13619921
M. Wt: 169.21 g/mol
InChI Key: IECHVLYAPOZUST-UHFFFAOYSA-N
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Description

4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features both a thiadiazole and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate acyclic precursors under specific conditions . For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidin-2-ones through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups onto the thiadiazole or pyrrolidinone rings .

Scientific Research Applications

4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets, leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Thiadiazole
  • 1,2,5-Thiadiazole
  • 1,3,4-Thiadiazole
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

Uniqueness

4-(1,2,3-Thiadiazol-4-yl)pyrrolidin-2-one is unique due to the combination of the thiadiazole and pyrrolidinone rings, which imparts distinct physicochemical properties and biological activities. This combination allows for greater structural diversity and the potential for novel interactions with biological targets .

Properties

Molecular Formula

C6H7N3OS

Molecular Weight

169.21 g/mol

IUPAC Name

4-(thiadiazol-4-yl)pyrrolidin-2-one

InChI

InChI=1S/C6H7N3OS/c10-6-1-4(2-7-6)5-3-11-9-8-5/h3-4H,1-2H2,(H,7,10)

InChI Key

IECHVLYAPOZUST-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1=O)C2=CSN=N2

Origin of Product

United States

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